Tarenflurbil

Übersicht

Beschreibung

Vorbereitungsmethoden

Tarenflurbil kann durch die Auflösung von racemischem Flurbiprofen synthetisiert werden. Der synthetische Weg beinhaltet die Trennung des R-Enantiomers vom S-Enantiomer, das die aktive Form des NSAR ist .

Analyse Chemischer Reaktionen

Tarenflurbil durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, aber spezifische Reagenzien und Bedingungen sind nicht allgemein bekannt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Fluoratoms.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind in der Literatur nicht ausführlich beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Phase 2 Trials

Initial studies indicated that tarenflurbil might slow cognitive decline in patients with mild Alzheimer's disease. In a phase 2 trial involving 210 participants, those receiving 800 mg of this compound twice daily showed a dose-related slower rate of decline in cognitive function compared to placebo . However, this trial also highlighted that while the drug was well tolerated with few adverse effects, the overall efficacy remained uncertain.

Phase 3 Trials

A subsequent large-scale phase 3 randomized controlled trial enrolled 1,684 participants to further evaluate this compound's efficacy. Unfortunately, results showed that this compound did not significantly slow cognitive decline or improve activities of daily living compared to placebo. The primary outcomes measured included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study Activities of Daily Living Scale (ADCS-ADL), which yielded no significant differences between treatment groups .

The findings from these trials raised questions about the timing and patient selection for treatment. It was suggested that earlier intervention might be necessary to observe meaningful effects on cognitive decline .

Safety Profile

Throughout clinical trials, this compound demonstrated a generally favorable safety profile. Common adverse effects included dizziness and anemia; however, these were not deemed severe enough to outweigh potential benefits in earlier studies .

Future Directions and Research Implications

The mixed results from clinical trials have led researchers to reconsider the application of this compound in treating Alzheimer's disease. While it was initially viewed as a promising candidate due to its mechanism targeting amyloid pathology, subsequent findings indicate a need for further exploration into different therapeutic strategies or combinations with other agents that may enhance efficacy.

In addition to its implications for Alzheimer's treatment, this compound's role in cancer research has also been explored. Its mechanisms may provide insights into tumor biology and therapeutic responses in cancer systems biology contexts .

Summary Table: Key Findings on this compound

| Study Phase | Participants | Dosage | Primary Outcomes | Results |

|---|---|---|---|---|

| Phase 2 | 210 | 400 mg or 800 mg twice daily | ADAS-Cog, ADCS-ADL | Dose-related slower decline observed |

| Phase 3 | 1,684 | 800 mg twice daily | ADAS-Cog, ADCS-ADL | No significant difference from placebo |

Wirkmechanismus

Tarenflurbil exerts its effects by modulating the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . It also modulates gamma-secretase and selectively lowers levels of the toxic peptide amyloid beta 42 (Aβ42) in vitro and in vivo . This reduction in Aβ42 levels helps to reduce amyloid pathology in the brain .

Vergleich Mit ähnlichen Verbindungen

Tarenflurbil ist in seinen selektiven Amyloid-Senkungseigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Flurbiprofen: Das racemische Gemisch, aus dem this compound gewonnen wird.

Naproxen: Ein NSAR mit entzündungshemmenden Eigenschaften, aber keiner selektiven Amyloid-Senkungswirkung.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Beta-Amyloid-Spiegel zu senken, ohne die Cyclooxygenase-Enzyme (COX-1 und COX-2) zu hemmen, die typischerweise von NSAR angegriffen werden .

Biologische Aktivität

Tarenflurbil, also known as Flurizan, is a selective amyloid-beta42 (Aβ42) lowering agent primarily investigated for its potential in treating Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects observed in clinical trials, and relevant research findings.

This compound functions by modulating the activity of gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By selectively lowering Aβ42 levels, this compound aims to mitigate the formation of amyloid plaques, a hallmark of Alzheimer's pathology. Notably, it has been shown to activate c-Jun N-terminal kinase (JNK), increase AP-1 binding to DNA, and downregulate cyclin D1 expression, leading to apoptosis in tumor cells .

In Vitro Studies

Research indicates that this compound protects neuronal cells from cytotoxicity associated with Aβ42 and oxidative stress. In cultured human neuroblastoma cell lines and primary neurons, clinically relevant concentrations (1-5 µM) resulted in significant neuroprotection. This effect is associated with the upregulation of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and function .

Phase 2 Trials

A phase 2 clinical trial involving 1,684 participants assessed the efficacy of this compound in patients with mild to moderate AD. The trial revealed that while this compound had no significant impact on primary cognitive outcomes (ADAS-Cog and ADCS-ADL), patients with mild AD exhibited a slower rate of decline compared to placebo . Specifically:

- Cognitive Outcomes :

- ADAS-Cog score decreased by 7.1 points over 18 months.

- Mild AD patients receiving 800 mg showed a reduction in decline rates by approximately 46% compared to placebo.

- Adverse Effects :

Phase 3 Trials

Despite initial promising results in phase 2 trials, subsequent phase 3 trials failed to demonstrate significant efficacy. The trials were terminated due to insufficient pharmacodynamics—specifically, poor brain penetration of this compound at therapeutic doses .

Neuroprotective Effects

In animal models of AD, this compound has been shown to prevent learning and memory deficits while reducing Aβ42 concentrations in the brain. Long-term treatment resulted in decreased amyloid deposits and improved cognitive function . However, these findings have not consistently translated into human studies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound's ability to cross the blood-brain barrier is limited, with only about 0.5–1.0% reaching effective concentrations in the central nervous system. This limitation is considered a major factor contributing to the lack of efficacy observed in clinical trials .

Summary of Key Findings

| Parameter | Phase 2 Results | Phase 3 Results |

|---|---|---|

| Participants | 1,684 | Not specified |

| Cognitive Decline | Slower rate in mild AD | No significant effect |

| Common Side Effects | Dizziness, anemia | Similar adverse effects reported |

| Mechanism | Neuroprotection via NGF/BDNF upregulation | Poor brain penetration noted |

Eigenschaften

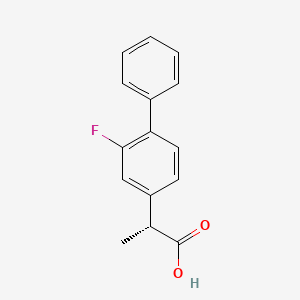

IUPAC Name |

(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199508 | |

| Record name | Tarenflurbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MPC-7869 is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death and inflammation. In addition, MPC-7869 has recently been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain. MPC-7869 has an excellent safety profile and is very potent in animal models of cancer and Alzheimer's disease. In transgenic mouse studies, MPC-7869 reduced brain amyloid levels and prevented memory loss. | |

| Record name | Tarenflurbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51543-40-9 | |

| Record name | (-)-Flurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tarenflurbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarenflurbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tarenflurbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARENFLURBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501W00OOWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.